molecular formula C18H22N2O2 B13930420 1-[[4-Hydroxy-1-(phenylmethyl)-4-piperidinyl]methyl]-2(1H)-pyridinone

1-[[4-Hydroxy-1-(phenylmethyl)-4-piperidinyl]methyl]-2(1H)-pyridinone

Cat. No.: B13930420
M. Wt: 298.4 g/mol
InChI Key: BGMVOROUOUVVRV-UHFFFAOYSA-N
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Description

1-[[4-Hydroxy-1-(phenylmethyl)-4-piperidinyl]methyl]-2(1H)-pyridinone is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a phenylmethyl group, and a pyridinone moiety. Its chemical properties make it a subject of interest in medicinal chemistry, pharmacology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[4-Hydroxy-1-(phenylmethyl)-4-piperidinyl]methyl]-2(1H)-pyridinone typically involves multiple steps, including the formation of the piperidine ring, the introduction of the phenylmethyl group, and the construction of the pyridinone moiety. Common synthetic routes may involve the use of starting materials such as piperidine, benzyl chloride, and pyridinone derivatives. Reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-[[4-Hydroxy-1-(phenylmethyl)-4-piperidinyl]methyl]-2(1H)-pyridinone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

1-[[4-Hydroxy-1-(phenylmethyl)-4-piperidinyl]methyl]-2(1H)-pyridinone has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[[4-Hydroxy-1-(phenylmethyl)-4-piperidinyl]methyl]-2(1H)-pyridinone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[[4-Hydroxy-1-(phenylmethyl)-4-piperidinyl]methyl]-2(1H)-pyridinone is unique due to its specific combination of functional groups and its potential for diverse applications in various scientific fields. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development .

Properties

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

1-[(1-benzyl-4-hydroxypiperidin-4-yl)methyl]pyridin-2-one

InChI

InChI=1S/C18H22N2O2/c21-17-8-4-5-11-20(17)15-18(22)9-12-19(13-10-18)14-16-6-2-1-3-7-16/h1-8,11,22H,9-10,12-15H2

InChI Key

BGMVOROUOUVVRV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(CN2C=CC=CC2=O)O)CC3=CC=CC=C3

Origin of Product

United States

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